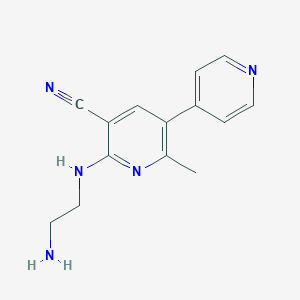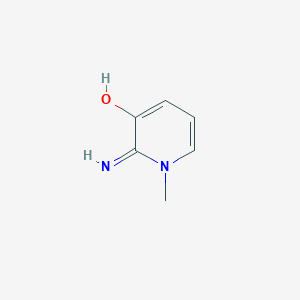
2-Imino-1-methylpyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-1-methylpyridin-3-OL, also known as 3-hydroxy-2-methyl-4-pyridone or deferiprone, is a chelating agent that is used to treat iron overload in patients with thalassemia major. It was first synthesized in the 1980s and has been approved for clinical use in several countries. In recent years, there has been growing interest in the potential of deferiprone for other applications, including cancer treatment and neurodegenerative diseases.
Mecanismo De Acción
Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. This helps to reduce the amount of iron in the body and prevent iron overload. The exact mechanism of action is not fully understood, but it is thought to involve the formation of a stable complex between deferiprone and iron.
Efectos Bioquímicos Y Fisiológicos
Deferiprone has been shown to have a number of biochemical and physiological effects. In addition to reducing iron overload, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deferiprone has several advantages as a chelating agent for lab experiments. It is relatively inexpensive and easy to synthesize. It is also effective at chelating iron and can be used to study the effects of iron overload on cells and tissues. However, there are also some limitations to its use. It has a relatively short half-life and can be toxic at high concentrations. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on deferiprone. One area of interest is its potential as a cancer treatment. Deferiprone has been shown to inhibit the growth of cancer cells in vitro and in animal models, and there is growing interest in its potential as a targeted therapy for certain types of cancer. Another area of interest is its potential as a neuroprotective agent. Deferiprone has been shown to improve cognitive function in animal models of neurodegenerative diseases, and there is interest in its potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new chelating agents based on the structure of deferiprone that may have improved properties and fewer side effects.
Métodos De Síntesis
The synthesis of deferiprone involves the reaction of 2-methyl-4-pyridone with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then oxidized to form 2-imino-1-methylpyridin-3-OL. The process is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
Deferiprone has been extensively studied for its ability to chelate iron and reduce iron overload in patients with thalassemia major. It has been shown to be effective in reducing serum ferritin levels and improving cardiac function in these patients. In addition to its use in thalassemia, there is growing interest in the potential of deferiprone for other applications.
Propiedades
Número CAS |
108082-77-5 |
|---|---|
Nombre del producto |
2-Imino-1-methylpyridin-3-OL |
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-imino-1-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-5(9)6(8)7/h2-4,7,9H,1H3 |
Clave InChI |
WANWFLXRCQGPBB-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=N)O |
SMILES canónico |
CN1C=CC=C(C1=N)O |
Sinónimos |
3-Pyridinol,1,2-dihydro-2-imino-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
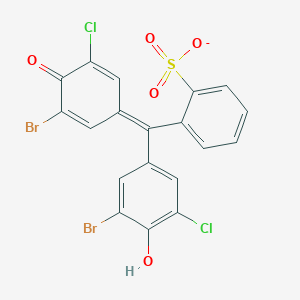
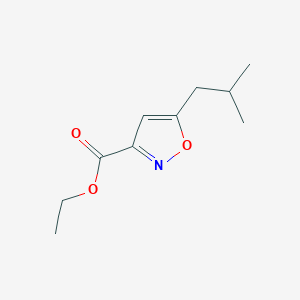
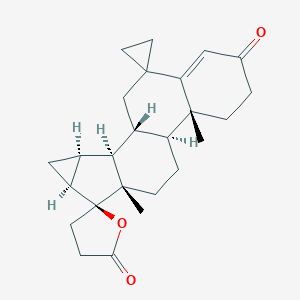
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)

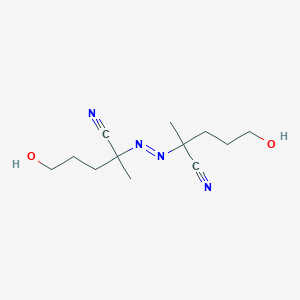
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
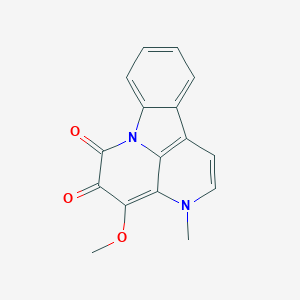
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
